molecular formula C22H30O B10823161 Desogestrel-13C2,d2 (Major)

Desogestrel-13C2,d2 (Major)

Cat. No.: B10823161
M. Wt: 314.5 g/mol
InChI Key: RPLCPCMSCLEKRS-CZSOCGGISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desogestrel-13C2-d2 involves the incorporation of carbon-13 and deuterium isotopes into the desogestrel moleculeThe reaction conditions often involve the use of deuterated reagents and carbon-13 labeled precursors under controlled conditions to ensure the incorporation of isotopes .

Industrial Production Methods: Industrial production of Desogestrel-13C2-d2 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is then formulated into a solid form for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions: Desogestrel-13C2-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are isotopically labeled analogs of desogestrel, which are used as internal standards in analytical applications .

Scientific Research Applications

Desogestrel-13C2-d2 has a wide range of scientific research applications, including:

Mechanism of Action

Desogestrel-13C2-d2 exerts its effects by binding selectively to the progesterone receptor. This binding produces an effect similar to a transcription factor, leading to modifications in messenger ribonucleic acid synthesis. The compound generates low androgenic activity and inhibits ovulation by preventing the release of eggs from the ovaries .

Comparison with Similar Compounds

Uniqueness: Desogestrel-13C2-d2 is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry for the precise quantification of desogestrel. Its labeled nature allows for accurate tracking and measurement in various scientific studies .

Properties

Molecular Formula

C22H30O

Molecular Weight

314.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-16,16-dideuterio-13-ethyl-17-(1,2-13C2)ethynyl-11-methylidene-2,3,6,7,8,9,10,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1/i2+1,5+1,13D2

InChI Key

RPLCPCMSCLEKRS-CZSOCGGISA-N

Isomeric SMILES

[2H]C1(C[C@H]2[C@@H]3CCC4=CCCC[C@@H]4[C@H]3C(=C)C[C@@]2([C@@]1([13C]#[13CH])O)CC)[2H]

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.